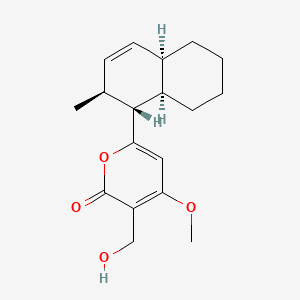
Solanapyrone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solanapyrone B is a solanapyrone and a member of octahydronaphthalenes.
Aplicaciones Científicas De Investigación
Phytotoxicity and Plant Pathology
Mechanism of Action:
Solanapyrone B exhibits significant phytotoxic effects, which have been studied primarily in the context of its role as a toxin produced by Ascochyta rabiei, a pathogen affecting chickpeas (Cicer arietinum). Research indicates that this compound contributes to the disease symptoms observed in infected plants, including leaf chlorosis and necrosis. The compound's toxicity is believed to be mediated through the disruption of cellular processes in host plants, leading to cell death and impaired growth .
Case Studies:
- A study analyzing multiple isolates of Ascochyta rabiei revealed that this compound production varies with fungal growth stages, peaking at specific days during culture incubation. This variability suggests that the timing of toxin production is crucial for its effectiveness against host plants .
- Another investigation highlighted that this compound's toxicity was ranked lower than that of solanapyrone A but still significant enough to warrant attention for its potential role in managing plant diseases .
Analytical Applications
Detection Methods:
The identification and quantification of this compound in fungal cultures have been facilitated by advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). These methods allow researchers to separate and accurately measure the concentrations of solanapyrones produced by various fungal strains, providing insights into their biosynthetic pathways and ecological roles .
Data Table: Concentration of this compound in Various Isolates
| Fungal Isolate | Day of Incubation | Concentration (µg/mL) |
|---|---|---|
| Isolate 1 | 7 | 0.04 |
| Isolate 2 | 14 | Not Detected |
| Isolate 3 | 14 | Low Concentration |
| Isolate 4 | 14 | Low Concentration |
Note: Concentration values are indicative and vary based on specific experimental conditions.
Potential Agricultural Applications
Biopesticide Development:
Given its phytotoxic properties, this compound presents potential as a biopesticide. Its application could be explored to manage fungal diseases in crops, particularly those caused by Ascochyta species. The selective toxicity towards certain plant species may allow for targeted pest management strategies that minimize harm to beneficial flora .
Research Insights:
Studies suggest that understanding the biosynthesis and regulation of solanapyrone production can lead to enhanced strategies for utilizing these compounds in agricultural practices. Genetic manipulation of fungal strains to optimize solanapyrone production could provide a sustainable alternative to synthetic pesticides .
Future Directions in Research
Research on this compound is still evolving, with several areas identified for future exploration:
- Biosynthetic Pathways: Further elucidation of the genetic basis for solanapyrone biosynthesis could inform biotechnological applications.
- Ecological Impact: Investigating the ecological roles of solanapyrones in natural ecosystems may reveal their interactions with other organisms and their potential as natural herbicides.
- Medicinal Properties: Preliminary studies indicate potential medicinal applications; however, more research is needed to explore these avenues thoroughly.
Propiedades
Fórmula molecular |
C18H24O4 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-(hydroxymethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C18H24O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-9,11-13,17,19H,3-6,10H2,1-2H3/t11-,12+,13+,17+/m0/s1 |
Clave InChI |
YJHFAFJKTXEFDR-SFDCBXKLSA-N |
SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |
SMILES isomérico |
C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)CO)OC |
SMILES canónico |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |
Sinónimos |
solanapyrone B solanapyrone E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















